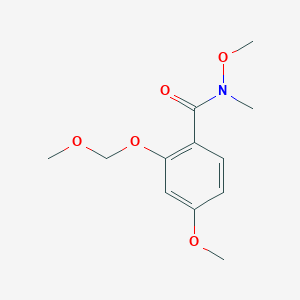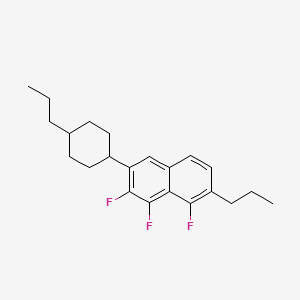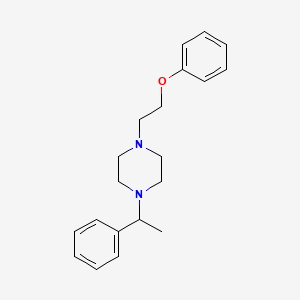![molecular formula C19H29FO B14187234 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene CAS No. 866947-42-4](/img/structure/B14187234.png)
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene is a fluorinated aromatic compound with a unique structure that includes a propyl group and a propylcyclohexylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving fluorinated compounds and their biological interactions.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The propyl and propylcyclohexylmethoxy groups can affect the compound’s hydrophobicity and overall molecular conformation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]methoxy]benzene
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 2-Fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene
Uniqueness
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
866947-42-4 |
|---|---|
Fórmula molecular |
C19H29FO |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene |
InChI |
InChI=1S/C19H29FO/c1-3-5-15-7-9-17(10-8-15)14-21-19-12-11-16(6-4-2)13-18(19)20/h11-13,15,17H,3-10,14H2,1-2H3 |
Clave InChI |
NEYRHRVMTWOMGD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)COC2=C(C=C(C=C2)CCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)



![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)

![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)
